N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Overview
Description
N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with a pyrazine ring, which is further substituted with an ethyl group and a carbothioamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, plays a significant role in its biological activity . The compound likely interacts with its targets, leading to changes in cellular function.
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to impact a variety of biological pathways due to their wide range of biological activities . The downstream effects of these interactions can vary greatly depending on the specific target and the biological context.
Result of Action
Given the wide range of biological activities associated with compounds containing a similar pyrrolopyrazine scaffold, it is likely that the effects are diverse and context-dependent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide are largely determined by its interactions with various biomolecules. It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes . For instance, it has been found to be non-toxic to human embryonic kidney cells (HEK-293), indicating that it may have a selective effect on bacterial cells .
Molecular Mechanism
Docking studies have suggested that it may interact with biomolecules through binding interactions
Temporal Effects in Laboratory Settings
It has been found to exhibit significant anti-tubercular activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-ethylpyridin-4-amine with a suitable pyrazine derivative under cyclization conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, while reduction may produce N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-methanamine .
Scientific Research Applications
N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Indole derivatives
Uniqueness
N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, and selectivity in various applications .
Properties
IUPAC Name |
N-ethyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-2-17-15(20)19-11-10-18-9-3-4-13(18)14(19)12-5-7-16-8-6-12/h3-9,14H,2,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJSSKHNPABZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN2C=CC=C2C1C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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